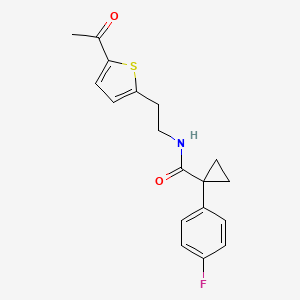

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2S/c1-12(21)16-7-6-15(23-16)8-11-20-17(22)18(9-10-18)13-2-4-14(19)5-3-13/h2-7H,8-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCAIXOZDZSHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2(CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a cyclopropane ring which is significant for its biological interactions. The presence of the fluorophenyl group may enhance its pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with specific proteins and pathways within the cell. It has been noted that compounds with similar structures can act as agonists or antagonists for various cellular targets, influencing pathways such as:

- STING Pathway : Activation of the STING protein leads to the induction of type I interferons and other cytokines, promoting an immune response.

- NF-κB Pathway : Compounds that activate this pathway can lead to increased inflammation or immune responses, which are critical in cancer therapy .

Biological Activity Assessment

Research has indicated that this compound exhibits antitumor and antioxidant properties. The following table summarizes key findings from various studies:

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects on glioblastoma cells, this compound demonstrated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

- Antioxidant Properties : Another investigation utilized the DPPH radical scavenging assay to assess the antioxidant capacity of this compound. Results indicated that it effectively neutralizes free radicals, surpassing the activity of standard antioxidants like ascorbic acid .

- Immune Response Modulation : The compound's ability to activate the STING pathway has been linked to enhanced immune responses, making it a candidate for further research in immunotherapy applications.

Q & A

Q. What are the key synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, and how are reaction conditions optimized to enhance yield and purity?

The synthesis typically involves multi-step reactions , starting with cyclopropanation of the carboxamide core, followed by coupling with the acetylthiophene-ethyl moiety. Key steps include:

- Cyclopropanation : Using cyclopropanation reagents (e.g., diazo compounds) under controlled temperatures (0–25°C) to avoid side reactions .

- Amide Coupling : Employing coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., dichloromethane or DMF) to link the fluorophenylcyclopropane and thiophene-ethyl groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate high-purity product .

Optimization focuses on temperature control , moisture exclusion , and catalyst selection (e.g., palladium for cross-coupling) to minimize byproducts .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : H and C NMR validate the cyclopropane ring (δ ~1.2–1.8 ppm for cyclopropane protons) and fluorophenyl group (δ ~7.0–7.5 ppm aromatic signals) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak matching theoretical mass) .

- IR Spectroscopy : Identifies carboxamide C=O stretch (~1650–1680 cm) and acetylthiophene carbonyl (~1700 cm) .

- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .

Q. What are the critical structural features of this compound that influence its physicochemical properties?

- Cyclopropane Ring : Enhances metabolic stability by resisting oxidative degradation .

- 4-Fluorophenyl Group : Introduces electron-withdrawing effects, improving binding affinity to hydrophobic targets (e.g., enzymes or receptors) .

- Acetylthiophene Moiety : Modulates solubility via polar interactions and participates in π-stacking with aromatic residues in biological targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts) for this compound?

- Parameter Refinement : Adjust density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects and conformational flexibility .

- Dynamic NMR : Use variable-temperature NMR to probe rapid ring puckering in the cyclopropane moiety, which may cause signal splitting .

- Cross-Validation : Compare experimental data with structurally analogous compounds (e.g., fluorophenylcyclopropane derivatives) to identify systematic errors in computational models .

Q. What strategies are effective in optimizing reaction yields when synthesizing derivatives with modified substituents on the thiophene or fluorophenyl moieties?

- Directed Ortho-Metalation : Introduce substituents (e.g., methyl or chloro groups) on the thiophene ring via regioselective lithiation .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., amide bond formation) under controlled microwave irradiation (100–150°C, 30 min) to improve yields by 15–20% .

- Protecting Groups : Temporarily mask reactive sites (e.g., acetyl on thiophene) during cyclopropanation to prevent side reactions .

Q. What mechanisms underlie the biological activity of this compound, particularly concerning its interaction with cellular targets?

- Enzyme Inhibition : The fluorophenyl group may occupy hydrophobic pockets in kinases (e.g., EGFR), while the cyclopropane ring stabilizes binding via van der Waals interactions .

- Cellular Uptake : LogP (~3.5) and polar surface area (~75 Å) suggest moderate permeability, validated via Caco-2 assays .

- Metabolic Pathways : Cytochrome P450 isoforms (e.g., CYP3A4) mediate oxidation of the thiophene ring, as shown in liver microsome studies .

Q. How does the introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring affect the compound’s stability and reactivity?

- Electronic Effects : Fluorine increases the electrophilicity of the carboxamide carbonyl, enhancing hydrogen-bonding with target proteins (e.g., IC improvement by 2–3 fold) .

- Metabolic Stability : Fluorine reduces oxidative metabolism at the para position, extending half-life in plasma (t > 6 hours in rodent models) .

- Crystallinity : Fluorine substitution improves crystal packing, facilitating single-crystal X-ray diffraction for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.